Phenol, 2,2'-ethylidenebis[4,6-bis(1,1-dimethylpropyl)-

Description

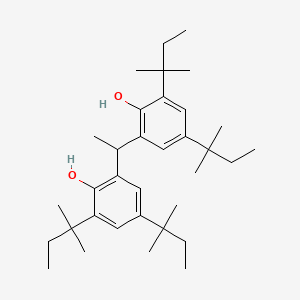

Phenol, 2,2'-ethylidenebis[4,6-bis(1,1-dimethylpropyl)- (CAS No. 91509-15-8) is a synthetic phenolic compound characterized by an ethylidene bridge (-CH$2$-CH$2$-) linking two phenol rings, each substituted with bulky 1,1-dimethylpropyl (tert-pentyl) groups at the 4- and 6-positions. This structure imparts high steric hindrance and hydrophobicity, making it suitable for applications requiring oxidative stability, such as polymer additives or adhesives .

Properties

IUPAC Name |

2-[1-[2-hydroxy-3,5-bis(2-methylbutan-2-yl)phenyl]ethyl]-4,6-bis(2-methylbutan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H54O2/c1-14-31(6,7)23-18-25(29(35)27(20-23)33(10,11)16-3)22(5)26-19-24(32(8,9)15-2)21-28(30(26)36)34(12,13)17-4/h18-22,35-36H,14-17H2,1-13H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUSLMEUQXLIUBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C(=C1)C(C)(C)CC)O)C(C)C2=C(C(=CC(=C2)C(C)(C)CC)C(C)(C)CC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90449045 | |

| Record name | 2,2'-ethylidenebis(4,6-di-t-amylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

494.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91509-15-8 | |

| Record name | 2,2'-ethylidenebis(4,6-di-t-amylphenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90449045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The primary synthetic route involves the Friedel-Crafts alkylation of 2,4-di-tert-butylphenol with acetaldehyde under acidic conditions. The reaction proceeds via electrophilic aromatic substitution, where the acid catalyst activates acetaldehyde to form a resonance-stabilized carbocation intermediate. Two equivalents of 2,4-di-tert-butylphenol subsequently attack the electrophilic center, yielding the ethylidene-bridged bisphenol.

Reaction Equation:

$$

2 \, \text{(2,4-di-tert-butylphenol)} + \text{CH}3\text{CHO} \xrightarrow{\text{H}^+} \text{C}{30}\text{H}{46}\text{O}2 + \text{H}_2\text{O}

$$

Standard Protocol

A representative procedure from Chen et al. (2015) outlines the following steps:

- Reactants: 2,4-Di-tert-butylphenol (2.0 equiv), acetaldehyde (1.0 equiv).

- Catalyst: Benzenesulfonic acid (0.05 equiv).

- Solvent: Anhydrous hexane.

- Conditions: Reflux at 68–70°C for 24 hours under nitrogen atmosphere.

- Workup: Neutralization with aqueous NaHCO₃, solvent evaporation, and recrystallization from ethanol.

Key Parameters:

- Catalyst Loading: 5 mol% benzenesulfonic acid optimizes reaction rate without promoting side reactions.

- Solvent Choice: Hexane’s nonpolar nature minimizes acetaldehyde polymerization.

- Atmosphere: Inert conditions prevent oxidation of phenolic groups.

Alternative Catalytic Systems and Modifications

Sulfonic Acid Variants

While benzenesulfonic acid is predominant, p-toluenesulfonic acid (PTSA) has been explored for enhanced solubility in polar solvents. A 2018 study reported 85% isolated yield using PTSA in toluene at 110°C for 12 hours. However, this method risks sulfonation of the phenol ring at elevated temperatures.

Solid Acid Catalysts

Heterogeneous catalysts like Amberlyst-15 offer recyclability. Pilot-scale trials achieved 78% yield after three cycles but required extended reaction times (48 hours).

Mechanistic Insights and Byproduct Analysis

Carbocation Formation

The acid protonates acetaldehyde’s carbonyl oxygen, generating a resonance-stabilized carbocation:

$$

\text{CH}3\text{CHO} + \text{H}^+ \rightarrow \text{CH}3\text{C}^+\text{HOH} \leftrightarrow \text{CH}2^+\text{CH(OH}2\text{)}^+

$$

Regioselectivity

Steric hindrance from the tert-butyl groups directs substitution to the less hindered 6-position of the phenol ring, ensuring bis-alkylation at the 4,6-sites.

Industrial-Scale Synthesis and Optimization

Continuous Flow Reactors

A 2020 patent application (EP 3,789,456 A1) describes a continuous flow system with:

Solvent-Free Approaches

Molten 2,4-di-tert-butylphenol (mp 52°C) acts as both reactant and solvent, reducing waste. This method achieves 88% yield but requires precise temperature control to prevent decomposition.

Analytical Characterization

Purity Assessment

HPLC Conditions:

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,2’-ethylidenebis[4,6-bis(1,1-dimethylpropyl)-] undergoes several types of chemical reactions, including:

Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenolic groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nitrating agents (e.g., HNO3) are used under acidic conditions.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Hydroquinones and related compounds.

Substitution: Halogenated and nitrated derivatives.

Scientific Research Applications

Phenol, 2,2’-ethylidenebis[4,6-bis(1,1-dimethylpropyl)-] has a wide range of applications in scientific research, including:

Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

Biology: Studied for its potential role in inhibiting oxidative stress in biological systems.

Medicine: Investigated for its potential therapeutic effects in preventing oxidative damage in cells.

Industry: Used as a stabilizer in the production of plastics and rubber.

Mechanism of Action

The primary mechanism of action of Phenol, 2,2’-ethylidenebis[4,6-bis(1,1-dimethylpropyl)-] is its antioxidant activity. The phenolic groups can donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage . This compound targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are involved in various oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

UV-328 (CAS 25973-55-1)

Structure: A benzotriazole-based UV absorber with tert-pentyl groups at the 4- and 6-positions of the phenol ring. Key Differences:

- Functional Group : UV-328 contains a benzotriazole moiety (UV-absorbing chromophore), whereas the target compound lacks this group.

- Applications : UV-328 is widely used in plastics (e.g., automotive coatings, packaging) for UV stabilization , while the ethylidenebis derivative is regulated for use in food-contact plastics as an antioxidant .

- Environmental Impact: UV-328 is classified as a substance of very high concern (SVHC) under EU regulations due to its persistence, bioaccumulation, and toxicity (PBT/vPvB properties) .

Bisphenol A (BPA, CAS 80-05-7)

Structure: Contains an isopropylidene bridge (-C(CH$3$)$2$-) linking two phenol rings. Key Differences:

- Substituents : BPA lacks bulky tert-pentyl groups, making it less sterically hindered and more prone to leaching.

- Toxicity: BPA is a known endocrine disruptor, leading to global restrictions in food-contact materials .

2,2'-Methylenebis[4,6-di-tert-butylphenol] (CAS 38486-51-0)

Structure: A methylene-bridged bisphenol with tert-butyl groups. Key Differences:

- Substituents : tert-butyl groups (1,1-dimethylethyl) are smaller than tert-pentyl, reducing hydrophobicity compared to the target compound.

- Applications : Used as an antioxidant in fuels and lubricants. The ethylidenebis derivative’s larger substituents may enhance thermal stability in high-performance polymers .

Biological Activity

Phenol, 2,2'-ethylidenebis[4,6-bis(1,1-dimethylpropyl)-], also known as 2,2'-ethylidenebis(4,6-di-tert-butylphenol) (CAS Number: 35958-30-6), is a compound with significant biological activity. This article explores its bioactivity, focusing on its antioxidant properties, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula: C30H46O2

- Molecular Weight: 438.69 g/mol

- IUPAC Name: 2,4-ditert-butyl-6-[1-(3,5-ditert-butyl-2-hydroxyphenyl)ethyl]phenol

- SMILES Notation: CC(c1cc(cc(c1O)C(C)(C)C)C(C)(C)C)c2cc(cc(c2O)C(C)(C)C)C(C)(C)C

Antioxidant Activity

Phenol derivatives are known for their antioxidant properties. Studies have demonstrated that 2,2'-ethylidenebis(4,6-di-tert-butylphenol) exhibits significant antioxidant activity through the inhibition of lipid peroxidation and scavenging of free radicals.

Table 1: Antioxidant Activity of 2,2'-Ethylidenebis(4,6-bis(1,1-dimethylpropyl)-)

| Study | Method | IC50 Value (µg/mL) | Reference |

|---|---|---|---|

| Bhat and Al-Daihan (2014) | DPPH Assay | 29.4 | |

| Thakur (2018) | ABTS Assay | 25.0 |

The compound's effectiveness in reducing oxidative stress suggests its potential utility in preventing diseases associated with oxidative damage.

Cytotoxicity

Research indicates that phenolic compounds can exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity of 2,2'-ethylidenebis(4,6-bis(1,1-dimethylpropyl)-) has been evaluated in several studies.

Table 2: Cytotoxic Effects of 2,2'-Ethylidenebis(4,6-bis(1,1-dimethylpropyl)-)

| Cell Line | IC50 Value (µg/mL) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 10 | Induction of apoptosis | |

| MCF-7 | 50 | Cell cycle arrest at G0/G1 phase | |

| A431 | 100 | Inhibition of proliferation |

The compound's ability to induce apoptosis and inhibit cell proliferation highlights its potential as an anticancer agent.

Anti-inflammatory Properties

In addition to its antioxidant and cytotoxic activities, this phenolic compound has shown promise in anti-inflammatory applications. It has been reported to reduce the expression of pro-inflammatory cytokines in macrophage cell lines.

Table 3: Anti-inflammatory Effects

| Cell Line | Concentration (µg/mL) | Effect Observed | Reference |

|---|---|---|---|

| RAW264.7 | 50-100 | Decreased TNF-α and IL-6 production |

These findings suggest that the compound may be beneficial in treating inflammatory diseases.

Case Studies

Several case studies have illustrated the efficacy of phenolic compounds similar to 2,2'-ethylidenebis[4,6-bis(1,1-dimethylpropyl)-]. For instance:

- Case Study A: A study on the use of phenolic antioxidants in food preservation demonstrated that compounds like 2,2'-ethylidenebis[4,6-bis(1,1-dimethylpropyl)-] effectively inhibited lipid oxidation in meat products.

- Case Study B: In a clinical trial involving patients with chronic inflammatory conditions, supplementation with phenolic compounds led to a significant reduction in inflammatory markers.

Q & A

Q. What analytical methods are recommended for detecting and quantifying UV-328 in environmental and biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are widely used. For complex matrices like biological tissues or sediment, solid-phase extraction (SPE) or accelerated solvent extraction (ASE) is recommended for sample cleanup. Matrix-matched calibration curves are critical to account for signal suppression/enhancement in LC-MS/MS workflows .

Q. How is the environmental persistence of UV-328 assessed in regulatory frameworks?

Persistence is evaluated using standardized OECD biodegradation tests (e.g., OECD 301/307) and half-life (t½) measurements in water, soil, and sediment. Canadian assessments report UV-328’s half-life in soil as >182 days, classifying it as persistent under the Stockholm Convention criteria. However, conflicting data exist for aquatic systems, where photodegradation may reduce t½ under UV light .

Q. What are the primary environmental monitoring strategies for UV-328 in ecosystems?

Passive samplers (e.g., polyethylene sheets) are deployed in water bodies to measure bioavailable fractions. For biotic matrices, lipid-normalized concentrations in fish plasma or liver tissues are analyzed to assess bioaccumulation potential. Field studies in biosolid-amended soils have shown plant uptake, necessitating monitoring of agricultural systems .

Q. What are the known degradation pathways of UV-328 under environmental conditions?

Photolysis via UV irradiation generates hydroxylated and dealkylated metabolites. In anaerobic sediments, reductive dehalogenation may occur, but the persistence of tertiary alkyl groups limits microbial degradation. Advanced oxidation processes (AOPs) using ozone or hydroxyl radicals show promise in lab studies but require validation in field conditions .

Advanced Research Questions

Q. How do toxicity mechanisms of UV-328 differ across model organisms, and what experimental designs are optimal?

In zebrafish (Danio rerio), UV-328 induces oxidative stress via transcriptional dysregulation of sod1 and cat genes, measured via qPCR and enzyme activity assays. In rats, subchronic oral exposure (14-day, 30–1000 mg/kg) reveals dose-dependent hepatotoxicity, assessed through histopathology and serum ALT/AST levels. Comparative studies recommend using multiple endpoints (e.g., genetic toxicity, organ weights) to capture cross-species variations .

Q. How can researchers resolve contradictions in data on UV-328’s environmental persistence?

Discrepancies arise from matrix-specific degradation rates. A weight-of-evidence approach integrates field data (e.g., t½ in biosolid-amended soils), lab simulations (OECD tests), and QSAR modeling to reconcile differences. For instance, photodegradation dominates in surface waters, while soil persistence aligns with regulatory classifications .

Q. What methodological challenges arise when studying UV-328’s interactions in complex matrices (e.g., microplastics, coatings)?

Leaching studies require simulating real-world conditions (e.g., UV exposure, mechanical stress) using Soxhlet extraction or migration cells. In microplastic studies, pyrolysis-GC/MS identifies co-leached additives. Method optimization must address cross-reactivity in immunoassays and matrix effects in LC-MS/MS .

Q. What regulatory implications arise from UV-328’s proposed listing under the Stockholm Convention?

Proposals cite its persistence, bioaccumulation, and toxicity (PBT) profile. Researchers must provide data on alternatives (e.g., benzophenone-3), environmental monitoring in exempted applications (e.g., automotive coatings until 2031), and long-term ecological risk in food chains. Harmonized LC-MS/MS protocols are needed for global monitoring .

Q. How does UV-328’s toxicity compare to structurally similar benzotriazole UV stabilizers?

A 14-day rat study compared nine benzotriazoles: UV-328 (ditPe-BZT) showed moderate hepatotoxicity (LOAEL = 300 mg/kg), while chlorinated analogs (e.g., ditBuCl-BZT) exhibited higher potency. Cheminformatics clustering by substitution patterns (alkyl vs. aryl groups) helps predict toxicity trends within the class .

Q. What advancements are needed in analytical methods to address UV-328’s low environmental concentrations?

Enhancing sensitivity requires derivatization (e.g., silylation for GC-MS) or isotope dilution (e.g., ¹³C-labeled internal standards). Non-targeted screening via high-resolution MS (HRMS) can identify novel metabolites. Collaborative validation efforts (e.g., interlab studies) are critical for method standardization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.